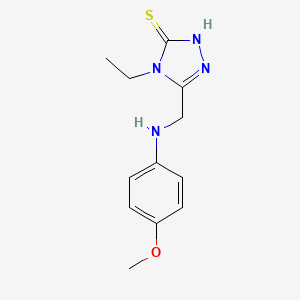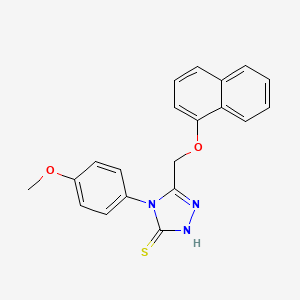
2,6-Bis((1H-imidazol-1-yl)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((1H-imidazol-1-yl)methyl)pyridine is a heterocyclic compound with the molecular formula C13H13N5. It is characterized by the presence of two imidazole groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis((1H-imidazol-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can act as a ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Coordination Complex Formation: Metal salts like iron(II) sulfate or copper(II) chloride can be used under mild conditions to form coordination complexes.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted imidazole derivatives can be formed.
Coordination Complexes: Complexes with metals such as iron, copper, and zinc are common.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((1H-imidazol-1-yl)methyl)pyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their magnetic and electronic properties.
Biological Studies: The compound and its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science:
Wirkmechanismus
The mechanism of action of 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine largely depends on its role as a ligand in coordination complexes. When forming complexes with metal ions, the imidazole groups coordinate to the metal center, influencing the electronic structure and reactivity of the metal. This can lead to various catalytic and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(benzimidazol-2-yl)pyridine: Similar structure but with benzimidazole groups instead of imidazole.
2,6-Di(pyrazol-1-yl)pyridine: Contains pyrazole groups instead of imidazole.
Uniqueness
2,6-Bis((1H-imidazol-1-yl)methyl)pyridine is unique due to its specific electronic properties and ability to form stable coordination complexes with a variety of metal ions. This makes it particularly valuable in the study of spin crossover phenomena and other electronic transitions in coordination chemistry .
Eigenschaften
Molekularformel |
C13H13N5 |
|---|---|
Molekulargewicht |
239.28 g/mol |
IUPAC-Name |
2,6-bis(imidazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C13H13N5/c1-2-12(8-17-6-4-14-10-17)16-13(3-1)9-18-7-5-15-11-18/h1-7,10-11H,8-9H2 |
InChI-Schlüssel |
PXSZNVYELYSGGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)CN2C=CN=C2)CN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)



![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)


